molecular formula C20H20N4OS B10879781 (5Z)-2-(4-benzylpiperazin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(4-benzylpiperazin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B10879781
M. Wt: 364.5 g/mol
InChI Key: IKUHJVXLUIBTHH-JXAWBTAJSA-N
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Description

2-(4-BENZYLPIPERAZINO)-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperazine moiety, and a pyridine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BENZYLPIPERAZINO)-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-pyridinecarboxaldehyde with 2-aminothiazole in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with 4-benzylpiperazine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating (50-100°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity 2-(4-BENZYLPIPERAZINO)-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE.

Chemical Reactions Analysis

Types of Reactions

2-(4-BENZYLPIPERAZINO)-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole, piperazine, or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other reagents under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted compounds.

Scientific Research Applications

2-(4-BENZYLPIPERAZINO)-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-BENZYLPIPERAZINO)-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BENZYLPIPERAZINO)-5-(2-PYRIDYLMETHYLENE)-1,3-OXAZOL-4-ONE: Similar structure but with an oxazole ring instead of a thiazole ring.

    2-(4-BENZYLPIPERAZINO)-5-(2-PYRIDYLMETHYLENE)-1,3-IMIDAZOL-4-ONE: Similar structure but with an imidazole ring instead of a thiazole ring.

    2-(4-BENZYLPIPERAZINO)-5-(2-PYRIDYLMETHYLENE)-1,3-TRIAZOL-4-ONE: Similar structure but with a triazole ring instead of a thiazole ring.

Uniqueness

2-(4-BENZYLPIPERAZINO)-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the thiazole ring with the piperazine and pyridine moieties makes this compound versatile and valuable for various research and industrial applications.

Properties

Molecular Formula

C20H20N4OS

Molecular Weight

364.5 g/mol

IUPAC Name

(5Z)-2-(4-benzylpiperazin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4-one

InChI

InChI=1S/C20H20N4OS/c25-19-18(14-17-8-4-5-9-21-17)26-20(22-19)24-12-10-23(11-13-24)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2/b18-14-

InChI Key

IKUHJVXLUIBTHH-JXAWBTAJSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)/C(=C/C4=CC=CC=N4)/S3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CC=N4)S3

Origin of Product

United States

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